molecular formula C17H15ClN4O B2932559 N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866845-59-2

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2932559
CAS No.: 866845-59-2
M. Wt: 326.78
InChI Key: HADLASFFBVLREO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 3-methylphenyl group at position 1, a 5-methyl group, and a 4-chlorophenyl amide at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (methylphenyl) substituents, which influence its physicochemical and biological properties. The synthesis typically involves coupling reactions between triazole carboxylic acid derivatives and substituted anilines, as described in and .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-4-3-5-15(10-11)22-12(2)16(20-21-22)17(23)19-14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADLASFFBVLREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H17ClN4OC_{17}H_{17}ClN_4O with a molecular weight of 344.80 g/mol. Its structure includes a triazole ring, which is known for its biological activity.

Chemical Structure:

  • IUPAC Name: this compound
  • SMILES: Cc(cc1)ccc1-c1nn(C)cc1-c(n1C)nnc1SCC(Nc(cc1)ccc1Cl)=O

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated:

  • Antiproliferative Effects: Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For example, derivatives of triazole have been reported to exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action: The mechanisms include induction of apoptosis and disruption of mitochondrial function. Studies indicate that these compounds can induce morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties . Research has shown that certain triazoles exhibit moderate to good activity against various bacterial strains. This is attributed to their ability to interfere with microbial cell wall synthesis and function .

Study on Antiproliferative Activity

A notable study focused on the antiproliferative activity of triazole derivatives against leukemia cell lines. The study found that specific compounds induced significant morphological changes in Jurkat T-cells and reduced mitochondrial membrane potential without direct DNA intercalation .

CompoundCell LineIC50 (µM)Mechanism
4aK5620.85Apoptosis induction
4bHL-600.92Mitochondrial disruption
4cMOLT-40.75DNA damage

Antimicrobial Screening

Another study screened various triazole compounds for antimicrobial activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that some derivatives showed promising antimicrobial effects, which could be further explored for therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name / ID (Refcode) R1 (Triazole Position 1) R5 (Triazole Position 5) Amide Substituent (Position 4) Biological Activity (If Reported) Source (Evidence ID)
Target Compound 3-Methylphenyl Methyl 4-Chlorophenyl Not explicitly reported in evidence
ZIPSEY (I) 4-Chlorophenyl Methyl (S)-1-Hydroxy-3-phenylpropan-2-yl Anticancer (NCI-H522: GP = 68.09%)
LELHOB (II) 4-Chlorophenyl Methyl (3-Phenyl-1,2-oxazol-5-yl)methyl Not reported
890646-00-1 (CAS) 3-Chloro-4-methylphenyl Methyl 2-Methylphenyl Not reported
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-... 2-Methylphenyl Amino 4-Acetylphenyl Not reported
5-Methyl-1-(4-methylphenyl)-N-substituted derivatives 4-Methylphenyl Methyl Varied (e.g., 2-cyanophenyl, 3-acetylphenyl) Antimicrobial (MIC: 100–200 μg/mL)

Substituent Effects on Physicochemical Properties

Melting Points and Solubility

  • Melting Points: Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points (e.g., ZIPSEY: 172–174°C) compared to non-halogenated derivatives (e.g., 3c: 123–125°C) .
  • Solubility : The presence of polar groups (e.g., hydroxyl in ZIPSEY) enhances aqueous solubility, while bulky hydrophobic substituents (e.g., 3-phenyloxazole in LELHOB) reduce it .

Crystallographic Features

  • Dihedral Angles : The triazole and aryl rings in the target compound likely exhibit a twisted conformation due to steric hindrance from the 3-methylphenyl group. Similar compounds show dihedral angles ranging from 32.75° (LOHWIP) to 87.77° (Pokhodylo & Slyvka, 2020) .

Table 2: Reported Bioactivities of Triazole-4-carboxamides

Compound Activity Type Cell Line / Model Efficacy (GP/MIC) Source (Evidence ID)
ZIPSEY (I) Anticancer NCI-H522 (lung cancer) GP = 68.09%
5-Methyl-1-(thiazol-2-yl)-... Anticancer NCI-H522, LOX IMVI GP = 62.47–44.78%
Compound 35c () Antimicrobial Bacterial/Fungal strains MIC = 100–200 μg/mL
1-(4-Chlorophenyl)-5-(trifluoromethyl)- c-Met kinase inhibition MCF-7, HepG2, A549 IC50 < 1 μM (apoptosis)
  • Target Compound : While direct activity data is absent, structural analogs demonstrate that chloro/methyl substitution enhances anticancer and antimicrobial properties .

Key Research Findings and Trends

Halogenation Impact : Chlorophenyl substituents improve target selectivity in kinase inhibition (e.g., c-Met) and antiproliferative activity .

Amide Flexibility : Bulky amide groups (e.g., 3-phenyloxazole in LELHOB) reduce bioavailability but enhance receptor binding specificity .

Synthetic Efficiency : EDCI/HOBt-mediated coupling offers higher yields (68–88%) compared to classical methods (e.g., thionyl chloride: 62–93%) .

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